Cas no 54447-68-6 (4-Azidobutyric acid)

4-Azidobutyric acid is a versatile organic compound featuring an azido functional group attached to a butyric acid backbone. Its primary utility lies in click chemistry applications, particularly in Huisgen 1,3-dipolar cycloaddition reactions with alkynes, enabling efficient bioconjugation and labeling of biomolecules. The compound’s azide group offers high reactivity under mild conditions, while the carboxylic acid moiety allows for further derivatization or attachment to substrates. This dual functionality makes it valuable in peptide synthesis, polymer modification, and materials science. Its stability under standard storage conditions and compatibility with aqueous and organic solvents enhance its practicality in diverse research and industrial settings.
4-Azidobutyric acid structure
4-Azidobutyric acid structure
商品名:4-Azidobutyric acid
CAS番号:54447-68-6
MF:C4H7N3O2
メガワット:129.1173
MDL:MFCD11850695
CID:335972
PubChem ID:11804783

4-Azidobutyric acid 化学的及び物理的性質

名前と識別子

    • 4-AZIDOBUTYRIC ACID
    • Butanoic acid, 4-azido-
    • 2-azidobutyric acid
    • 4--azidobutanoic acid
    • 4-azido-butyric acid
    • AGN-PC-00GINM
    • CTK1E3196
    • FT-0685273
    • gamma-Azidobutyric acid
    • 4-azidobutanoic Acid
    • 5328AE
    • FCH1601803
    • CX69359
    • 4-Azidobutyric acid
    • MDL: MFCD11850695
    • インチ: 1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9)
    • InChIKey: WAGMYTXJRVPMGW-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])C([H])([H])C([H])([H])N=[N+]=[N-])=O

計算された属性

  • せいみつぶんしりょう: 129.05391
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 139
  • トポロジー分子極性表面積: 51.7

じっけんとくせい

  • PSA: 86.06

4-Azidobutyric acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-185977-5000mg
4-azidobutanoic acid
54447-68-6 95.0%
5g
$489.0 2022-02-28
Enamine
EN300-185977-10000mg
4-azidobutanoic acid
54447-68-6 95.0%
10g
$720.0 2022-02-28
Apollo Scientific
BICR336-5g
4-azidobutyric acid
54447-68-6
5g
£681.00 2024-05-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A1941-1g
4-Azidobutyric acid - A1941
54447-68-6 >95%
1g
5415.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A1941-5g
4-Azidobutyric acid - A1941
54447-68-6 >95%
5g
24225.0CNY 2021-07-14
Enamine
EN300-185977-1000mg
4-azidobutanoic acid
54447-68-6 95.0%
1g
$211.0 2022-02-28
Enamine
EN300-185977-1g
4-azidobutanoic acid
54447-68-6 95%
1g
$85.0 2023-09-18
1PlusChem
1P00DGWV-1g
4-azidobutyric acid
54447-68-6 95%+
1g
$135.00 2024-04-30
1PlusChem
1P00DGWV-5g
4-azidobutyric acid
54447-68-6 95%+
5g
$385.00 2024-04-30
Enamine
EN300-185977-5g
4-azidobutanoic acid
54447-68-6 95%
5g
$360.0 2023-09-18

4-Azidobutyric acid 関連文献

4-Azidobutyric acidに関する追加情報

4-Azidobutyric Acid (CAS No. 54447-68-6): An Overview of Its Applications and Recent Research Advances

4-Azidobutyric acid (CAS No. 54447-68-6) is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent research advancements.

Chemical Properties and Structure

4-Azidobutyric acid is a linear organic compound with the molecular formula C4H7N3O2. It consists of a four-carbon chain with an azide group (-N3) attached to the terminal carbon and a carboxylic acid group (-COOH) at the other end. The azide group is highly reactive and can participate in various chemical reactions, making 4-azidobutyric acid a valuable building block in synthetic chemistry.

Synthesis Methods

The synthesis of 4-azidobutyric acid can be achieved through several routes. One common method involves the azidation of 4-aminobutyric acid (GABA) using sodium azide (NaN3) in an aqueous solution. Another approach involves the reaction of 1,4-dibromobutane with sodium azide followed by hydrolysis to form the carboxylic acid. These methods provide efficient and scalable routes to produce high-purity 4-azidobutyric acid.

Applications in Chemistry and Biochemistry

4-Azidobutyric acid finds extensive use in click chemistry, particularly in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is widely employed for the formation of 1,2,3-triazoles, which are stable and biocompatible linkers used in bioconjugation and drug delivery systems. The azide functionality in 4-azidobutyric acid allows for selective and efficient conjugation to alkynes, enabling the creation of complex molecular architectures.

In addition to its role in click chemistry, 4-azidobutyric acid is also utilized in the synthesis of peptidomimetics and other bioactive molecules. The carboxylic acid group can be easily functionalized to form amides or esters, making it a versatile intermediate for peptide synthesis and protein modification.

Pharmaceutical Applications

In the pharmaceutical industry, 4-azidobutyric acid has gained attention for its potential applications in drug discovery and development. The compound can be used as a scaffold for the design of novel therapeutic agents targeting various diseases. For example, recent studies have explored the use of 4-azidobutyric acid-derived molecules as inhibitors of specific enzymes involved in cancer progression and neurodegenerative disorders.

A notable example is the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their disruption can lead to therapeutic benefits. By incorporating the azide functionality into drug candidates, researchers can achieve high selectivity and potency through bioorthogonal reactions.

The field of chemical biology has seen significant advancements in the application of 4-azidobutyric acid. A recent study published in *Nature Chemistry* demonstrated the use of CuAAC reactions involving 4-azidobutyric acid-based probes to label specific proteins within living cells. This approach has enabled researchers to gain insights into protein dynamics and interactions at unprecedented resolution.

Another study published in *Journal of Medicinal Chemistry* reported the synthesis and evaluation of a series of 4-azidobutyric acid-derived compounds as potential anti-inflammatory agents. These compounds exhibited potent inhibitory activity against key inflammatory mediators, suggesting their potential as novel therapeutics for inflammatory diseases.

Safety Considerations and Handling>

In conclusion, 4-azidobutyric acid (CAS No. 54447-68-6) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical properties make it an indispensable tool for researchers working in synthetic chemistry, biochemistry, and pharmaceuticals. As ongoing research continues to uncover new applications, 4-azidobutyric acid is poised to play an increasingly important role in advancing our understanding and treatment of complex biological systems.

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清らかである:99%/99%/99%/99%
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